Methyl 4-(2-chloroacetyl)-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate
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Overview
Description
Methyl 4-(2-chloroacetyl)-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate is a useful research compound. Its molecular formula is C13H16ClNO3 and its molecular weight is 269.73. The purity is usually 95%.
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Scientific Research Applications
Synthetic Utility
Methyl 4-(2-chloroacetyl)-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate and its derivatives demonstrate considerable versatility in organic synthesis. For instance, reactions of similar compounds have led to the formation of diverse heterocycles, highlighting the potential of such compounds in constructing complex molecular architectures. The synthesis of heterocycles featuring a cyclopropyl substituent through reactions with chloroacetone, ammonia, benzaldehyde, and benzoquinone exemplifies the compound's utility in generating structurally diverse molecules with potential applications across various fields of chemistry and pharmacology (Pokhodylo, Matiichuk, & Obushak, 2010).
Biological Evaluation
Derivatives of this compound have been studied for their biological activities, including antimicrobial and cytotoxic effects. The synthesis and evaluation of bromophenol derivatives with a cyclopropyl moiety, which demonstrated effective inhibition against cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, signify the potential therapeutic applications of compounds related to this compound (Boztaş et al., 2019).
Reactivity and Ring Transformations
The compound's reactivity has been explored in various synthetic contexts, showing its capability to undergo ring transformations and participate in the construction of complex molecular frameworks. For example, the facile construction of spirocyclopropane anellated heterocycles through reactions with bidentate nucleophiles under phase transfer catalysis conditions illustrates the reactivity of chloro-cyclopropylidenacetate derivatives, a close relative of the compound , enabling the synthesis of novel heterocyclic structures (Meijere et al., 1989).
Future Directions
Pyrrole derivatives are of great interest in medicinal chemistry due to their presence in many biologically active compounds . Therefore, the study and development of new pyrrole compounds, including potentially “Methyl 4-(2-chloroacetyl)-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate”, is a promising direction for future research .
Properties
IUPAC Name |
methyl 4-(2-chloroacetyl)-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-7-11(10(16)6-14)12(13(17)18-3)8(2)15(7)9-4-5-9/h9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESLXRGTYPUURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2CC2)C)C(=O)OC)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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